molecular formula C27H50N6O6S B8082350 Bax inhibiting peptide V5 (bip-V5)

Bax inhibiting peptide V5 (bip-V5)

Cat. No. B8082350
M. Wt: 586.8 g/mol
InChI Key: NHMUTADCTDDWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bax inhibiting peptide V5 (bip-V5) is a useful research compound. Its molecular formula is C27H50N6O6S and its molecular weight is 586.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bax inhibiting peptide V5 (bip-V5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bax inhibiting peptide V5 (bip-V5) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bip-V5 has been shown to decrease the loss of nigral dopaminergic neurons in rats, suggesting its potential as a preventive or therapeutic method for Parkinson's disease (Ma et al., 2016).

  • The peptide has demonstrated effectiveness in attenuating bleomycin-induced lung injury in mice, highlighting its potential as a novel therapeutic strategy against lung injury (Suzuki et al., 2017).

  • Bip-V5's role in cell-penetrating and cytoprotection has been elucidated, suggesting its therapeutic potential in rescuing cells from cytotoxic stresses (Gomez & Matsuyama, 2011).

  • The peptide's ability to protect cells from Bax-mediated apoptosis has been demonstrated, offering insights into developing therapies for apoptosis-related diseases (Gomez et al., 2007).

  • Bip-V5 has shown potential in preventing retinal ganglion cell apoptosis after optic nerve transection, indicating its role in retinal health (Qin, Patil, & Sharma, 2004).

  • The peptide's cytoprotective nature has been confirmed through studies on its ability to suppress mitochondrial translocation of Bax, inhibiting Bax-mediated apoptosis in various cell types (Sawada, Hayes, & Matsuyama, 2003).

  • Bip-V5's pharmacological inhibition of Bax-induced cell death has been explored, indicating its potential in pharmacological interventions for diseases where Bax-mediated apoptosis is detrimental (Jensen et al., 2019).

  • The peptide selectively suppresses a subset of Bax-dependent neuronal death, suggesting its specificity in targeting certain types of cell death (Kim, Kim, & Sun, 2008).

properties

IUPAC Name

6-amino-2-[[2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50N6O6S/c1-16(2)15-20(24(35)31-19(27(38)39)9-6-7-12-28)32-23(34)18(11-14-40-5)30-25(36)21-10-8-13-33(21)26(37)22(29)17(3)4/h16-22H,6-15,28-29H2,1-5H3,(H,30,36)(H,31,35)(H,32,34)(H,38,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMUTADCTDDWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50N6O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bax inhibiting peptide V5 (bip-V5)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.